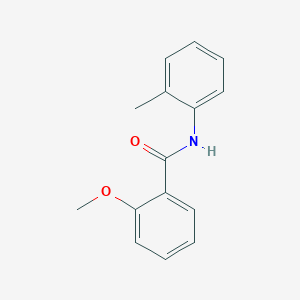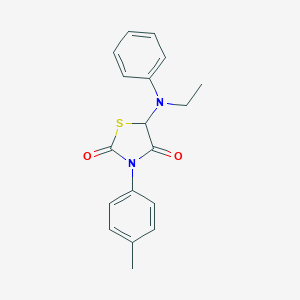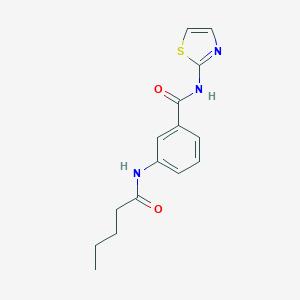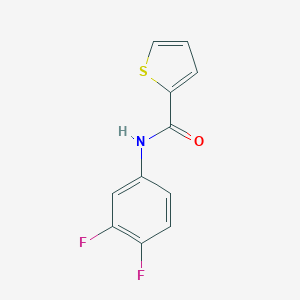
2-methoxy-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-methylphenyl)benzamide, also known as O-Desmethyltramadol, is a synthetic opioid analgesic drug that was first synthesized in the late 1970s. It is a derivative of tramadol, a widely used painkiller, and has been found to have similar analgesic properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylphenyl)benzamide is similar to that of tramadol. It acts on the mu-opioid receptors in the brain and spinal cord, inhibiting the transmission of pain signals. It also inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methylphenyl)benzamide has been shown to have similar biochemical and physiological effects to tramadol. It has been found to be effective in treating acute and chronic pain, as well as neuropathic pain. It has also been shown to have antitussive properties and to be effective in treating depression.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxy-N-(2-methylphenyl)benzamide in lab experiments is its similarity to tramadol, which is a widely used painkiller. This makes it a useful tool for studying the mechanisms of action of opioids and for developing new analgesic drugs. However, one limitation is that it is a synthetic drug and may not accurately reflect the effects of natural opioids.
Future Directions
There are several potential future directions for research on 2-methoxy-N-(2-methylphenyl)benzamide. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to have lower abuse potential than other opioids. Another area of interest is its potential as a treatment for depression, as it has been shown to have antidepressant properties. Additionally, further research is needed to fully understand its mechanisms of action and to develop more effective analgesic drugs.
Synthesis Methods
The synthesis of 2-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 2-methyl-2-nitrosopropane with 2-methoxyphenyl magnesium bromide to form the intermediate 2-methoxy-N-(2-methylpropyl)benzamide. This intermediate is then reacted with hydrogen chloride to yield the final product.
Scientific Research Applications
2-methoxy-N-(2-methylphenyl)benzamide has been the subject of extensive scientific research due to its potential as an analgesic drug. Studies have shown that it has similar efficacy to tramadol in treating pain, but with fewer side effects.
properties
Product Name |
2-methoxy-N-(2-methylphenyl)benzamide |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-7-3-5-9-13(11)16-15(17)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3,(H,16,17) |
InChI Key |
HTNMRKCJVXHALM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)




![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)